
Tert-butil(2,2-dimetilbutil)amina
Descripción general
Descripción
Tert-butyl(2,2-dimethylbutyl)amine is a useful research compound. Its molecular formula is C10H23N and its molecular weight is 157.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl(2,2-dimethylbutyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl(2,2-dimethylbutyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de N-Heterociclos
Tert-butil(2,2-dimetilbutil)amina: se utiliza en la síntesis de N-heterociclos, que son estructuras centrales en muchos productos naturales y farmacéuticos. El compuesto sirve como precursor en la formación de sulfiniminas, que luego se transforman en piperidinas, pirrolidinas, azetidinas estructuralmente diversas y sus derivados fusionados . Estos heterociclos son significativos debido a su presencia en numerosas moléculas bioactivas y agentes terapéuticos.
Síntesis Asimétrica
El compuesto juega un papel crucial en la síntesis asimétrica como auxiliar quiral. Se ha utilizado ampliamente en la síntesis estereoselectiva de aminas y sus derivados. La forma enantiopura de This compound es particularmente valiosa para inducir quiralidad en el proceso de síntesis, lo que lleva a la producción de compuestos enantioméricamente puros .
Catálisis
En procesos catalíticos, This compound participa en reacciones que forman amidas N-tert-butilo. Estas reacciones están catalizadas por triflato de cobre(II) y dan como resultado rendimientos excelentes en condiciones sin disolvente a temperatura ambiente . Este método es ventajoso por su simplicidad, eficiencia y la evitación de condiciones de reacción severas.
Aplicaciones Farmacéuticas
Las amidas N-tert-butilo, sintetizadas usando This compound, se encuentran en varios fármacos. Por ejemplo, finasterida, utilizada para tratar la hiperplasia prostática benigna, y nelfinavir, un inhibidor de la proteasa para el tratamiento del VIH, ambos contienen el grupo amida N-tert-butilo . Esto destaca la importancia del compuesto en el diseño y la síntesis de fármacos.
Química Analítica
El compuesto se utiliza en cromatografía de gases como estándar para calibrar instrumentos. Sus propiedades bien definidas y su estabilidad lo hacen adecuado para su uso como compuesto de referencia en procedimientos analíticos para garantizar mediciones precisas y confiables .
Mecanismo De Acción
Target of Action
Tert-butyl(2,2-dimethylbutyl)amine is primarily used as a protecting group in the synthesis of multifunctional targets, particularly in the context of amino functions . It plays a pivotal role in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Mode of Action
The compound interacts with its targets by accommodating two protecting groups on primary amines . This interaction facilitates the synthesis, properties, and applications of products containing one or two Boc-groups . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of multifunctional targets . It plays a crucial role in the protection of amino functions, which often occur in the context of these pathways . The compound’s action results in the synthesis of products containing one or two Boc-groups, which are derived from the dual protection of amines and amides .
Pharmacokinetics
It is known that the compound is used in the synthesis of multifunctional targets, suggesting that its adme properties may be influenced by the specific context in which it is used .
Result of Action
The result of the compound’s action is the synthesis of products containing one or two Boc-groups, derived from the dual protection of amines and amides . These products play a crucial role in the synthesis of multifunctional targets .
Action Environment
The action of Tert-butyl(2,2-dimethylbutyl)amine is influenced by the specific context in which it is used. For example, the compound is typically used in the synthesis of multifunctional targets, suggesting that its action, efficacy, and stability may be influenced by the specific conditions of this process .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl(2,2-dimethylbutyl)amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tert-butyl(2,2-dimethylbutyl)amine can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have distinct biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of Tert-butyl(2,2-dimethylbutyl)amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters .
Metabolic Pathways
Tert-butyl(2,2-dimethylbutyl)amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation to form metabolites. These metabolites can further participate in conjugation reactions, leading to their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of Tert-butyl(2,2-dimethylbutyl)amine within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can impact its biological activity and function. For example, Tert-butyl(2,2-dimethylbutyl)amine may accumulate in the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of Tert-butyl(2,2-dimethylbutyl)amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution helps elucidate its role in cellular processes .
Propiedades
IUPAC Name |
N-tert-butyl-2,2-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-7-10(5,6)8-11-9(2,3)4/h11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQYBRDYYDAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



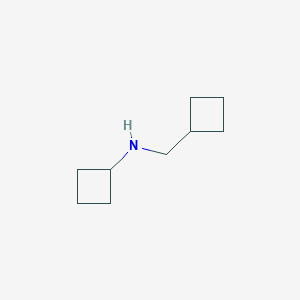
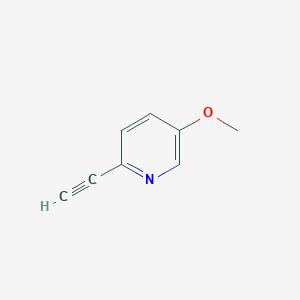
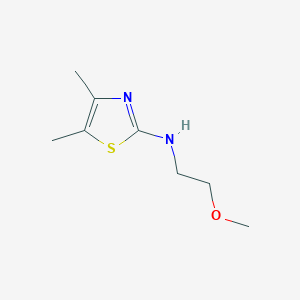

![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)
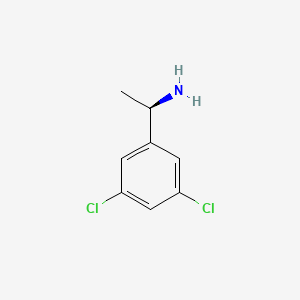
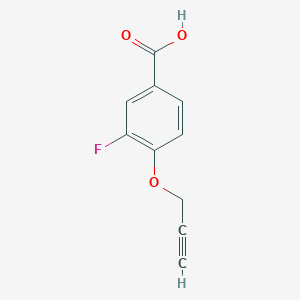

![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)
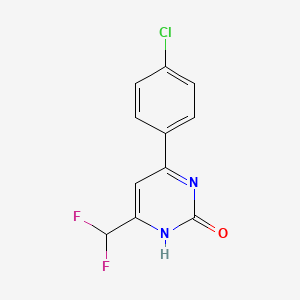


![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)
